molecular formula C9H9Cl2NO2 B5809845 methyl (3,4-dichlorobenzyl)carbamate

methyl (3,4-dichlorobenzyl)carbamate

Cat. No.: B5809845
M. Wt: 234.08 g/mol
InChI Key: NHFGAHINNOYDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3,4-dichlorobenzyl)carbamate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.0010339 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

1. Pesticide Use
Methyl (3,4-dichlorobenzyl)carbamate is predominantly utilized as an insecticide in agricultural settings. Its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal nerve function in pests. This mechanism is similar to that of other carbamate pesticides, making it effective against a range of agricultural pests.

2. Efficacy Studies
Research has demonstrated that this compound exhibits significant insecticidal activity. A study by Takahashi et al. explored the subacute toxicity of this compound in laboratory animals, indicating its potential effectiveness and safety profile when used according to regulatory guidelines .

Cytological Studies

1. Chromosomal Effects
Cytological studies have shown that carbamates, including this compound, can induce chromosomal contraction and improve chromosome spreadability on microscope slides. This property is beneficial for cytogenetic analyses in various plant species. Experiments conducted on over 20 plant species revealed that treatment with this compound resulted in rapid inhibition of cell activity and chromosomal condensation .

Plant Species Effect Observed
OnionChromosome contraction
Broad BeanImproved spreadability
Spider PlantEnhanced mitotic activity

Environmental Impact

1. Degradation Mechanisms
The environmental degradation of this compound has been studied to assess its persistence in ecosystems. Research indicates that this compound undergoes degradation via hydroxyl radicals in the atmosphere, which can influence its environmental fate and toxicity levels . Understanding these mechanisms is crucial for evaluating the ecological risks associated with its use.

Case Studies

1. Toxicity Assessments
Numerous studies have documented cases of carbamate poisoning, emphasizing the need for careful handling and application of this compound. The American Association of Poison Control Centers reported thousands of cases related to carbamate exposure, underscoring the importance of safety protocols in agricultural practices .

2. Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) has established guidelines for the use of carbamates in agriculture to mitigate risks associated with pesticide exposure. These regulations are informed by extensive research on the toxicity and environmental impact of compounds like this compound .

Properties

IUPAC Name

methyl N-[(3,4-dichlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFGAHINNOYDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.